molecular formula C6H16ClNO B6285705 4-methoxy-2-methylbutan-2-amine hydrochloride CAS No. 889660-61-1

4-methoxy-2-methylbutan-2-amine hydrochloride

Cat. No.: B6285705
CAS No.: 889660-61-1
M. Wt: 153.65 g/mol
InChI Key: HKZJOMOOPNPOMN-UHFFFAOYSA-N
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Description

4-methoxy-2-methylbutan-2-amine hydrochloride is an organic compound with the molecular formula C6H15NO·HCl. It is a derivative of butanamine, characterized by the presence of a methoxy group and a methyl group on the butanamine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methylbutan-2-amine hydrochloride typically involves the reaction of 4-methoxy-2-methylbutan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

4-methoxy-2-methylbutan-2-amine+HCl4-methoxy-2-methylbutan-2-amine hydrochloride\text{4-methoxy-2-methylbutan-2-amine} + \text{HCl} \rightarrow \text{this compound} 4-methoxy-2-methylbutan-2-amine+HCl→4-methoxy-2-methylbutan-2-amine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

4-methoxy-2-methylbutan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2-methylbutan-2-amine: The parent compound without the hydrochloride salt.

    2-methylbutan-2-amine: A similar compound lacking the methoxy group.

    4-methoxybutan-2-amine: A compound with a similar structure but different substitution pattern.

Uniqueness

4-methoxy-2-methylbutan-2-amine hydrochloride is unique due to the presence of both the methoxy and methyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

889660-61-1

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

4-methoxy-2-methylbutan-2-amine;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-6(2,7)4-5-8-3;/h4-5,7H2,1-3H3;1H

InChI Key

HKZJOMOOPNPOMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC)N.Cl

Purity

95

Origin of Product

United States

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